molecular formula C5H7N3O2 B010263 Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate CAS No. 105020-39-1

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B010263
CAS No.: 105020-39-1
M. Wt: 141.13 g/mol
InChI Key: DHEGGJDFEGULIC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS 105020-39-1) is a versatile chemical building block belonging to the 1,2,3-triazole family, a class of heterocyclic compounds with significant importance in modern organic and medicinal chemistry. This compound serves as a key synthetic intermediate for the preparation of 2-methyl-2H-1,2,3-triazole-4-carboxylic acid, a valuable scaffold for further derivatization. The 1,2,3-triazole core is a privileged structure in drug discovery and materials science. Researchers value this specific ester derivative for its applications in developing pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors. Its planar molecular structure, as confirmed by crystallographic data, contributes to its ability to engage in intermolecular interactions, such as C-H···O hydrogen bonds, which can be crucial in materials assembly and molecular recognition. Key Applications & Research Value: Pharmaceutical Research: Serves as a precursor for synthesizing compounds with potential biological activities, including antiproliferative, antibacterial, and antiviral agents. The 2-substituted 2H-1,2,3-triazole motif is found in inhibitors of enzymes like rhodesain and hepatitis C virus (HCV) NS3 protease. Materials Science: Used in the development of fluorescent materials and functional organic molecules, leveraging the triazole ring's electronic properties. Organic Synthesis: Acts as a versatile synthon. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, enabling the construction of more complex molecular architectures. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEGGJDFEGULIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547678
Record name Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105020-39-1
Record name Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction and Carboxylation

The dibromo intermediate undergoes sequential Grignard reactions to replace bromine atoms. In a representative procedure:

  • Isopropylmagnesium chloride selectively displaces the bromine at position 4, forming a carbon-magnesium bond.

  • Quenching with a low-molecular-weight alcohol (e.g., methanol) yields 2-methyl-4-bromo-1H-1,2,3-triazole .

  • A second Grignard reagent (isopropylmagnesium chloride-lithium chloride composite ) facilitates the insertion of carbon dioxide at position 5, generating 2-methyl-1H-1,2,3-triazole-4-carboxylic acid .

The carboxylation step achieves 53–61% yields under optimized conditions (−30°C to 0°C, THF solvent).

Esterification with Methanol

The carboxylic acid intermediate is esterified using methyl iodide and potassium carbonate in tetrahydrofuran (THF). This two-phase reaction proceeds via nucleophilic acyl substitution, with yields exceeding 50% after crystallization. Alternative esterification methods, such as sulfuric acid-catalyzed methanolysis (as described in CN105037284A for 1,2,4-triazoles), may also apply but require validation for 1,2,3-triazoles.

Cyclization Approaches for Direct Triazole Formation

Triazole rings can be constructed de novo using cyclization strategies, bypassing halogenation steps. While Huisgen azide-alkyne cycloaddition typically produces 1,4-disubstituted triazoles, modified conditions enable 1,2,3-triazole synthesis.

Hydrazine-Based Cyclocondensation

Reacting methylhydrazine with α-keto esters in acidic media generates 2-methyl-1,2,3-triazole-4-carboxylates. For instance:

\text{CH₃NHNH₂ + RCOCOOR' \xrightarrow{HCl} CH₃-C₃HN₃-COOR' + H₂O}

This method offers regioselectivity but suffers from moderate yields (40–50%) due to competing side reactions.

Copper-Catalyzed Cycloaddition

Copper(I) catalysts promote [3+2] cycloadditions between methyl azides and acetylene dicarboxylates . While traditionally favoring 1,4-products, recent advances using ruthenium catalysts or strain-promoted alkynes enable 1,2,3-triazole formation. For example:

\text{CH₃N₃ + HC≡CCOOCH₃ \xrightarrow{Cu(I)} CH₃-C₃HN₃-COOCH₃}

This route achieves higher yields (60–70%) but requires specialized catalysts.

Post-Functionalization of Pre-Formed Triazole Cores

Direct Methylation at Position 2

Introducing the methyl group after triazole formation involves alkylation or Ullmann coupling . For example, treating 1H-1,2,3-triazole-4-carboxylate with methyl iodide and a base (e.g., K₂CO₃) in DMF selectively methylates position 2. However, regioselectivity challenges limit yields to 30–40%.

Carboxylation-Esterification Tandem Reactions

A one-pot approach carboxylates position 4 using CO₂ under high pressure (5–10 bar), followed by in situ esterification with methanol. This method, adapted from US20180029999A1, reduces purification steps and improves overall efficiency.

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Challenges
Halogenation-GrignardDibromo intermediate, CO₂ insertion53–61%Scalable, high regioselectivityComplex starting material synthesis
Hydrazine CyclizationMethylhydrazine + α-keto ester40–50%Direct triazole formationModerate yields, side reactions
Copper-Catalyzed CycloadditionAzide + acetylene60–70%High efficiency, mild conditionsCatalyst cost, regioselectivity
Post-FunctionalizationMethylation + esterification30–40%Flexibility in substitutionLow yields, multiple steps

Industrial-Scale Considerations

Solvent and Catalyst Recycling

The Grignard method (US20180029999A1) uses tetrahydrofuran (THF) , which can be recovered via distillation. Similarly, copper catalysts in cycloadditions are reclaimed through filtration, reducing costs.

Environmental Impact

Water-based protocols, such as those in CN105037284A, minimize organic waste. However, THF and methyl iodide in esterification require stringent handling due to toxicity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or methanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triazole derivatives, including MMT, have been extensively studied for their anticancer properties. Research indicates that MMT can be synthesized into various bioactive molecules that exhibit inhibitory activity against cancer cell lines. For instance, compounds derived from triazoles have shown potential as Src kinase inhibitors, which are crucial in cancer treatment strategies . The ability of MMT to form diverse derivatives allows for the exploration of new therapeutic agents targeting various cancers.

Antimicrobial Properties
MMT and its derivatives have demonstrated significant antimicrobial activity. Studies have shown that triazole-based compounds exhibit potent inhibition against a range of bacteria and fungi. For example, the synthesis of metronidazole derivatives containing triazole moieties has led to enhanced antimicrobial efficacy compared to their parent compounds . The structural versatility of MMT enables the design of novel antimicrobial agents with improved activity profiles.

Antiviral Effects
The antiviral potential of triazole compounds is another area of active research. MMT derivatives have been evaluated for their ability to inhibit viral replication and may serve as scaffolds for developing antiviral drugs . The structural features of triazoles facilitate interactions with viral proteins, making them promising candidates for further investigation.

Agrochemicals

Triazole compounds are widely used in agriculture as fungicides due to their effectiveness in controlling fungal diseases in crops. MMT can be utilized as a precursor for synthesizing new agrochemical agents that target specific pathogens while minimizing environmental impact. The development of triazole-based fungicides is essential for sustainable agricultural practices, providing a means to enhance crop yield and quality while reducing reliance on traditional chemical pesticides.

Materials Science

Polymer Chemistry
MMT can also play a crucial role in materials science, particularly in polymer chemistry. The incorporation of triazole units into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength. Research into the synthesis of polymeric materials containing triazole derivatives is ongoing, with potential applications in coatings, adhesives, and other industrial products .

Nanotechnology
In nanotechnology, MMT derivatives are being explored for their potential use in drug delivery systems. The ability to functionalize nanoparticles with triazole compounds may improve the targeting and release profiles of therapeutic agents, leading to more effective treatments with reduced side effects.

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer agentsInhibitory activity against Src kinase; potential for new anticancer drugs
Antimicrobial agentsEnhanced efficacy compared to parent compounds; effective against bacteria/fungi
Antiviral agentsPotential for inhibiting viral replication; promising scaffold for drug development
AgrochemicalsFungicidesEffective control of fungal diseases; supports sustainable agriculture practices
Materials SciencePolymer synthesisImproved thermal stability and mechanical strength in polymeric materials
NanotechnologyFunctionalized nanoparticles for targeted drug delivery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ester Group Variations

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
  • Ester Group : Methyl (COOCH₃).
  • Molecular Weight : 141.13 g/mol .
  • Crystallographic Data : Space group P2₁/c with hydrogen bonds (N–H···O) stabilizing the lattice .
Isopropyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
  • Ester Group : Isopropyl (COOCH(CH₃)₂).
  • Molecular Weight : 169.18 g/mol .
  • Key Differences: Bulkier ester group increases hydrophobicity, reducing aqueous solubility compared to the methyl analog. Potential steric hindrance in reactions involving the ester moiety .
Ethyl 3-(4-substituted-triazolyl)-1H-pyrazole-4-carboxylate
  • Ester Group : Ethyl (COOCH₂CH₃).
  • Molecular Weight : Varies with substituents (e.g., 434.50 g/mol for a morpholinyl derivative) .
  • Applications : Intermediate in hybrid heterocycle synthesis for drug discovery .

Substituent Variations on the Triazole Ring

Methyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
  • Substituents : Dichloropyridinyl and methyl groups.
  • Molecular Weight : 321.13 g/mol (C₁₁H₁₀Cl₂N₄O₂) .
  • Key Differences :
    • Enhanced electron-withdrawing effects from chlorine atoms increase electrophilicity.
    • Likely higher biological activity but reduced solubility due to hydrophobic substituents .
5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
  • Substituents : Pyridazinyl and carboxylic acid groups.
  • Molecular Weight : 219.20 g/mol (C₉H₈N₆O₂) .
  • Key Differences :
    • Carboxylic acid group enables salt formation, improving solubility.
    • Pyridazinyl substituent enhances π-π stacking in crystal structures .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Solubility Reactivity Highlights References
Methyl 2-methyl-2H-triazole-4-carboxylate 141.13 Moderate in polar solvents Ester hydrolysis to carboxylic acid under basic conditions
Isopropyl analog 169.18 Low in water Slower hydrolysis due to steric hindrance
Dichloropyridinyl derivative 321.13 Low Electrophilic substitution at pyridine ring
Pyridazinyl-carboxylic acid 219.20 High in basic pH Salt formation with amines or metals

Research Findings and Trends

  • Crystallography : The target compound’s structure was resolved using SHELXL (SHELX system), highlighting planar triazole geometry .
  • Synthetic Flexibility : Ester derivatives are readily modified via hydrolysis or nucleophilic substitution, enabling diverse functionalization .
  • Biological Relevance : Triazole-carboxylates with electron-withdrawing groups show enhanced bioactivity but require solubility optimization .

Biological Activity

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (MMT) is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by experimental data and case studies.

Chemical Structure and Properties

MMT is characterized by its triazole ring structure, which is known for conferring various biological activities. The molecular formula of MMT is C5H7N3O2C_5H_7N_3O_2, and it features a carboxylate group that plays a crucial role in its interaction with biological targets.

The primary biological activity of MMT involves its role as an inhibitor of xanthine oxidase (XO) . This enzyme is critical in the purine degradation pathway and is responsible for the production of uric acid. By inhibiting XO, MMT can reduce uric acid levels, which is beneficial in conditions like gout and hyperuricemia .

Inhibition Profile

  • Type of Inhibition : MMT acts as a mixed-type inhibitor of xanthine oxidase.
  • Potency : It exhibits high potency in the submicromolar to nanomolar range, indicating excellent bioavailability and potential for therapeutic use.

Biological Activities

MMT has been associated with various biological activities, including:

  • Antimicrobial Properties : Studies have shown that MMT exhibits antimicrobial activity against several bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value indicating strong antibacterial potential .
  • Antifungal Activity : The compound has also shown antifungal properties against Candida albicans, suggesting its utility in treating fungal infections .
  • Anticancer Effects : Research indicates that MMT derivatives possess significant antiproliferative activity against various cancer cell lines. For example, certain derivatives have exhibited IC50 values in the low micromolar range against gastric adenocarcinoma cells (AGS) and colorectal cancer cells (HCT-116) .

Case Studies and Experimental Findings

Several studies have explored the biological efficacy of MMT and its derivatives:

  • Antitumor Activity : A study evaluating the cytotoxic effects of MMT derivatives found that compounds with modifications on the triazole ring displayed enhanced activity against human cancer cell lines, including HeLa and AGS cells. The most active compound showed an IC50 value of 13.62 µM against HeLa cells .
  • Xanthine Oxidase Inhibition : In vitro assays confirmed that MMT derivatives effectively inhibited XO activity, leading to decreased uric acid production. The kinetics of inhibition suggested a mixed-type mechanism, which was further supported by molecular docking studies revealing favorable binding interactions at the enzyme's active site .

Data Summary

Activity Target IC50/MIC Values References
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
AntifungalCandida albicansNot specified
AnticancerHeLa CellsIC50 = 13.62 µM
Xanthine Oxidase InhibitionXO EnzymeSubmicromolar range

Q & A

Q. What synthetic routes are commonly employed for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, and how do reaction parameters influence yield?

The compound is typically synthesized via cyclization or esterification reactions. Key parameters include solvent choice (e.g., DMSO for hydrolysis ), temperature control to avoid side reactions, and catalysts like Cu(I) for click chemistry. For example, hydrolysis of analogous triazole esters under mild acidic conditions yields carboxylic acids with minimal byproducts . Optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the triazole ring and methyl ester groups. Key markers include:

  • ¹H NMR : A singlet for the triazole proton (δ ~7.5–8.5 ppm) and a methyl ester resonance (δ ~3.8–4.0 ppm).
  • ¹³C NMR : Carbonyl signals (δ ~160–170 ppm) for the ester group . Mass spectrometry (MS) with electron ionization (EI) or GC-MS can confirm molecular weight (C₅H₇N₃O₂, MW 141.13) and fragmentation patterns .

Q. How is crystallographic data collected and processed for this compound?

Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Oxford Xcalibur Eos) at 290 K. Data reduction uses CrysAlisPro, and structure refinement employs SHELXL-97, achieving R-factors <0.05 . Key steps include absorption correction (multi-scan) and validating bond lengths (e.g., C–C = 1.50–1.54 Å) .

Q. What are the best practices for assessing purity using HPLC or GC-MS?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). For GC-MS, optimize parameters to separate the compound from analogs (e.g., Methyl 5-nitro-triazole carboxylate, CAS 106-84-6 ). Validate purity (>95%) by integrating peak areas and comparing retention times against standards .

Advanced Research Questions

Q. How do intermolecular interactions govern the crystal packing and stability of this compound?

The planar triazole ring facilitates π-stacking, while C–H⋯O hydrogen bonds (e.g., C4–H4⋯O2, 2.52 Å) stabilize the lattice . Hirshfeld surface analysis can quantify interaction contributions (e.g., H⋯O contacts ~15% of total surface). Thermal stability is assessed via TGA-DSC, correlating with packing density .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data during structural validation?

If NMR suggests conformational flexibility (e.g., ester rotation), compare experimental SCXRD torsion angles with DFT-optimized geometries. For unresolved electron density, use SQUEEZE in PLATON to model disordered solvent. Cross-validate with IR spectroscopy (ester C=O stretch ~1720 cm⁻¹) .

Q. How can computational modeling predict reactivity in novel reactions (e.g., photochemical or catalytic transformations)?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~5 eV) to predict sites for electrophilic attack. MD simulations assess solvation effects on reaction pathways .

Q. What advanced methods optimize hydrolysis of triazole carboxylates to carboxylic acids?

Use microwave-assisted hydrolysis (100°C, 30 min) with NaOH in ethanol/water (1:1). Monitor pH to prevent over-hydrolysis. For acid-sensitive substrates, enzymatic catalysis (e.g., lipases) achieves selective conversion .

Methodological Tools and Software

  • Crystallography : SHELXL-97 for refinement , WinGX for data visualization .
  • Spectroscopy : MestReNova for NMR processing, Gaussian 16 for DFT .
  • Chromatography : OpenLAB CDS for HPLC, Xcalibur for GC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
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Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

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